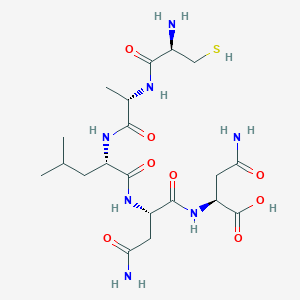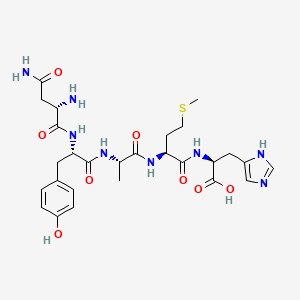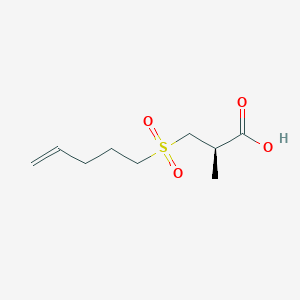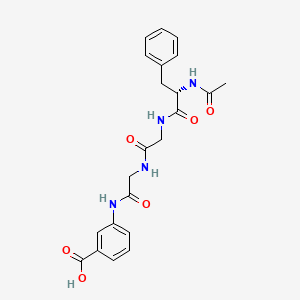![molecular formula C22H42O3S B14213660 (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione CAS No. 830319-28-3](/img/structure/B14213660.png)
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long octadecyloxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione typically involves the reaction of a dioxolane derivative with an octadecyloxy methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxolane ring, followed by the introduction of the octadecyloxy group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione involves its interaction with molecular targets through its dioxolane ring and octadecyloxy side chain. These interactions can affect various biological pathways, depending on the specific application. The compound may act by binding to enzymes or receptors, altering their activity and leading to the desired effect.
類似化合物との比較
Similar Compounds
- (4S)-4-[(Hexadecyloxy)methyl]-1,3-dioxolane-2-thione
- (4S)-4-[(Dodecyloxy)methyl]-1,3-dioxolane-2-thione
Uniqueness
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is unique due to its longer octadecyloxy side chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
830319-28-3 |
|---|---|
分子式 |
C22H42O3S |
分子量 |
386.6 g/mol |
IUPAC名 |
(4S)-4-(octadecoxymethyl)-1,3-dioxolane-2-thione |
InChI |
InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-20-24-22(26)25-21/h21H,2-20H2,1H3/t21-/m0/s1 |
InChIキー |
MGGRBBHIKLCCOI-NRFANRHFSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(=S)O1 |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)

![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)

![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)

![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
methanone](/img/structure/B14213654.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
